molecular formula C14H18N2O3S2 B12143966 Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B12143966
M. Wt: 326.4 g/mol
InChI Key: JYQREFCMZUBFQE-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is functionalized with a sulfanyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trimethyl groups: Alkylation reactions using methylating agents like methyl iodide in the presence of a base can introduce the trimethyl groups at the desired positions.

    Formation of the sulfanyl group:

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alcohols, amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various esters, amides, and thioesters

Scientific Research Applications

Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the thieno[2,3-d]pyrimidine core can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate
  • Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate

Uniqueness

Propan-2-yl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18N2O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

propan-2-yl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C14H18N2O3S2/c1-7(2)19-10(17)6-20-14-15-12-11(13(18)16(14)5)8(3)9(4)21-12/h7H,6H2,1-5H3

InChI Key

JYQREFCMZUBFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC(C)C)C)C

Origin of Product

United States

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